molecular formula C10H15NO3 B1510272 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1160591-75-2

4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1510272
CAS No.: 1160591-75-2
M. Wt: 197.23 g/mol
InChI Key: QEKBJHIBPLRQFD-UHFFFAOYSA-N
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Description

Core Geometry and Symmetry

The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, with each bridge containing two carbon atoms. This rigid structure exhibits D₃h symmetry , characterized by a central axis perpendicular to the plane of the molecule. Key geometric features include:

Parameter Value Source
Bridgehead bond angles (C-C-C) ~109°–110°
Torsional strain Reduced due to bridgehead flexibility
Ring-puckering Minimal due to rigid bridges

The symmetry of the bicyclo[2.2.2]octane core allows precise positioning of substituents, enabling predictable electronic and steric interactions. This structural rigidity contrasts with more flexible aliphatic or aromatic systems, making it ideal for mimicking constrained biological motifs.

Strain and Stability

The bicyclo[2.2.2]octane system exhibits moderate strain compared to smaller bicyclic systems like bicyclo[1.1.1]pentane or cubane. Key factors influencing stability include:

  • Torsional strain reduction : The three bridges accommodate bond angles closer to tetrahedral geometry (~109°), minimizing eclipsing interactions.
  • Bridgehead hydrogens : The lack of 1,3-diaxial interactions reduces steric strain, enhancing stability.
  • Electronic delocalization : The rigid framework restricts conformational freedom, stabilizing substituents through hyperconjugation and inductive effects.

Applications in Drug Design

The bicyclo[2.2.2]octane scaffold serves as a bioisostere for phenyl rings in drug molecules, offering improved physicochemical properties:

Property Bicyclo[2.2.2]octane Phenyl Ring
Water solubility Higher Lower
Metabolic stability Enhanced Variable
Lipophilicity (logP) Reduced Higher

For example, replacing phenyl groups in kinase inhibitors with bicyclo[2.2.2]octane derivatives has improved pharmacokinetic profiles while retaining target binding affinity.

Properties

IUPAC Name

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBJHIBPLRQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743488
Record name 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160591-75-2
Record name 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bicyclic framework and functional groups, suggests potential biological activities that merit detailed investigation.

The biological activity of this compound is believed to involve interactions with enzymes and receptors within biological systems. The presence of the carbamoyl group may enhance its ability to form hydrogen bonds, potentially influencing enzyme kinetics and receptor binding affinities.

Interaction with Biomolecules

Research indicates that compounds with similar bicyclic structures can exhibit significant interactions with various biomolecules. For example, derivatives of bicyclo[2.2.2]octane have been studied for their roles as enzyme inhibitors and in drug design, suggesting a promising avenue for this compound in therapeutic applications .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of bicyclic compounds related to this compound:

  • Antibacterial Properties : Compounds based on bicyclo[2.2.2]octane frameworks have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.
  • Antiviral Activity : Some studies have reported antiviral effects against influenza virus strains, indicating that modifications to the bicyclic structure can enhance biological efficacy .

Study on Antimicrobial Efficacy

A series of studies assessed the activity of various bicyclic compounds, including those structurally related to this compound:

  • Compound Evaluation : In a study evaluating tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane, several derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanistic Insights : Time-kill assays revealed rapid bactericidal effects for specific compounds, supporting their potential as effective antimicrobial agents.

Summary of Biological Activities

Activity Type Description References
AntibacterialHigh activity against Gram-positive and Gram-negative bacteria
AntiviralEffective against influenza virus strains
Enzyme InhibitionPotential for acting as enzyme inhibitors in biochemical pathways

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities:

  • Chiral Catalysts : Bicyclic compounds have been utilized as chiral constrained scaffolds in asymmetric synthesis, leading to the development of novel therapeutic candidates .
  • Bioactive Compound Development : The synthesis of various bioactive compounds from this scaffold has been reported, including antibiotics and enzyme inhibitors .

Scientific Research Applications

Medicinal Chemistry

CBCA has shown potential as a pharmacophore in drug development:

  • Anticancer Activity : Studies indicate that derivatives of bicyclic compounds can induce apoptosis in cancer cells. For example, research published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against various cancer cell lines when derivatives of CBCA were evaluated .
  • Neuroprotective Properties : Preliminary studies suggest that CBCA may reduce neuronal apoptosis induced by oxidative stress, indicating potential benefits for neurodegenerative diseases .

Material Science

CBCA serves as a building block for synthesizing advanced materials:

  • Foldamers : The compound has been utilized to create chiral constrained bridged scaffolds for foldamers and chiral catalysts, enhancing molecular diversity and stability in synthetic pathways .
  • Oligourea Structures : CBCA has been incorporated into oligomers to stabilize helical structures, which are crucial in materials science for developing novel therapeutic candidates and catalysts .

Organic Synthesis

CBCA is employed as a versatile intermediate in organic synthesis:

  • Synthesis of Bioactive Compounds : It is used as a precursor for various bioactive compounds, including antibiotics and enzyme inhibitors .
  • Asymmetric Synthesis : The compound's unique structure allows it to act as an efficient organocatalyst in asymmetric synthesis, facilitating the formation of complex organic molecules .

Study 1: Anticancer Activity

A study evaluated the cytotoxicity of CBCA derivatives against several cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced anticancer properties, suggesting pathways for further drug development.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of CBCA revealed its ability to mitigate oxidative stress-induced neuronal damage. This study highlights its potential application in treating neurodegenerative conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl and carboxylic acid groups participate in hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYield/NotesSource
Carbamoyl Hydrolysis 2M H₂SO₄, 100°C, 1 hourBicyclo[2.2.2]octane-1-carboxylic acid derivatives (e.g., aldehydes)90% yield (industry scale)
Ester Hydrolysis NaOH (aq.), reflux4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acidRequires optimization
  • The carbamoyl group hydrolyzes to form carboxylic acids or aldehydes under strongly acidic conditions (e.g., H₂SO₄) via intermediate sulfonate esters .

  • Ester derivatives (e.g., methyl esters) undergo saponification to regenerate the carboxylic acid .

Decarboxylative Coupling Reactions

The carboxylic acid group participates in photoelectrochemical decarboxylative cross-couplings, a method validated for related bicyclo[2.2.2]octane systems:

SubstrateCoupling PartnerConditionsProductEfficiencySource
Bicyclo[2.2.2]octane-1-carboxylic acidAryl aminesFe(OAc)₂, Cu(acac)₂, violet light (390 nm), Et₃N, room temperatureC(sp³)–N coupled bicyclic amines83% yield
  • Mechanistic studies confirm a radical-mediated pathway:

    • Fe(III)-carboxylate complex forms under electrochemical oxidation.

    • Light-induced LMCT generates an alkyl radical.

    • Cu-catalyzed C–N coupling with amines completes the process .

Carboxylic Acid Derivatives

The -COOH group undergoes standard derivatization:

ReactionReagents/ConditionsProductApplicationSource
Esterification MeOH, H₂SO₄ (cat.)Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylateIntermediate for further reactions
Amide Formation HATU, DIPEA, DMFPiperidine-coupled bicyclic amidesBioactive compound synthesis

Carbamoyl Modifications

The -CONH₂ group is resistant to mild reducing agents but reacts selectively:

ReactionReagents/ConditionsProductNotesSource
Reduction LiAlH₄, THFBicyclo[2.2.2]octane-1-methanamineRequires high temperatures

Decarboxylative Halogenation

Under Kochi-type conditions, the carboxylic acid undergoes halogenation:

SubstrateHalide SourceCatalystProductYieldSource
Aliphatic carboxylic acidPb(OAc)₄, Cl⁻Pb(OAc)₄Alkyl chloride (shortened chain)60–75%
  • Mechanism :

    • Lead tetraacetate mediates radical decarboxylation.

    • Halide coordination determines selectivity (Cl > Br > I) .

Oxidation

  • The bicyclic framework stabilizes oxidation products:

    • KMnO₄ oxidizes bridgehead carbons to ketones (limited documentation).

Reduction

  • Catalytic Hydrogenation (H₂/Pd-C) reduces the carbamoyl group to -CH₂NH₂ at high pressures .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity vs. Linear AnalogsNotes
Carboxylic acid (-COOH)Decarboxylation↓ (Steric hindrance)Requires strong oxidants or light
Carbamoyl (-CONH₂)Hydrolysis↑ (Acid-sensitive)Forms aldehydes under H₂SO₄
Bicyclic frameworkRing-openingResistantStable under most conditions

Comparison with Similar Compounds

Key Research Findings

  • Dipole Moment Analysis: The dipole moment of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (4.2 D in water) reveals significant charge separation, influenced by the amino group’s position and solvation effects .
  • Quantum Topological Molecular Similarity (QTMS) : Substituent effects on acidity and bioactivity correlate with electron density topology, enabling predictive SAR models .
  • Synthetic Scalability : Multistep syntheses (e.g., 7 steps for phenylbicyclo[2.2.2]octaneamine derivatives) underscore the need for optimized routes to access 4-carbamoyl analogs .

Data Tables

Table 2: Molecular Properties of Selected Derivatives

Compound Molecular Formula Molecular Weight Key Application Reference
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid C₁₀H₁₅NO₃ 197.23 SAR studies
4-Bromo Derivative C₉H₁₃BrO₂ 233.105 Radical reactions
APG-115 (AA-115) C₃₃H₃₄Cl₂FNO₃ 610.53 MDM2 inhibitor (Phase I)

Table 3: Substituent Effects on Calculated vs. Experimental pKa

Substituent (X) Calculated ΔG (kJ/mol) Experimental pKa Deviation (kJ/mol)
H- - 6.75 -
Br- - 6.08 <1.1
CN- - 5.90 <1.1

Preparation Methods

Synthesis from Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Derivatives

One established method starts with bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester as a precursor. The key steps include:

  • Treatment with tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at 0°C to activate the ester.
  • Subsequent reaction with 2-methylpropan-2-thiol under UV irradiation to facilitate selective functionalization.
  • Quenching with calcium hypochlorite suspension, followed by extraction and purification steps.
  • Final alkaline hydrolysis with potassium hydroxide in methanol/water to yield the carboxylic acid.

This method achieves an 83% yield of bicyclo[2.2.2]octane-1-carboxylic acid, which can be further transformed to the carbamoyl derivative through amination steps.

Step Reagents/Conditions Outcome Yield
1 Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide, DCM, 0°C, 2 h Activation of ester -
2 2-Methylpropan-2-thiol, UV irradiation, DCM, 0°C, 1.25 h Functionalization -
3 Ca(OCl)_2 quench, ether extraction, filtration Purification -
4 KOH in MeOH/H_2O, room temp, overnight Hydrolysis to carboxylic acid 83%

Note: The carbamoyl group introduction typically follows via amination of the carboxylic acid or its activated derivatives.

Transition Metal-Catalyzed Oxidation and Amination

A patent describes a synthetic procedure involving oxidation of 1,4-dimethylene cyclohexane in the presence of transition metal catalysts (such as cobalt or ruthenium) under controlled temperature (90–250 °C) and pressure (5–300 bar). This process can yield bicyclo[2.2.2]octane derivatives with functional groups at the 1 and/or 4 positions.

Subsequent amination steps include:

  • Treatment with ammonia to convert aldehyde or acid intermediates into amides or carbamoyl groups.
  • Optional phosgene treatment to form carbamoyl chlorides, which can be converted into carbamoyl derivatives.

This method allows for selective functionalization and can be adapted to prepare 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid.

Step Reagents/Conditions Outcome
Oxidation Transition metal catalyst, CO or O_2, 90–250 °C, 5–300 bar Formation of oxidized bicyclo[2.2.2]octane derivatives
Amination Ammonia treatment Introduction of amino/carbamoyl groups
Optional Phosgene Phosgene (COCl_2) treatment Carbamoyl chloride intermediate

Functional Group Transformations from Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Research articles report the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including amino and carbamoyl derivatives, from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Key steps involve:

  • Selective substitution at the 4-position.
  • Reduction or amination reactions to introduce the carbamoyl group.
  • Hydrolysis of esters to yield the free acid.

This approach provides a versatile platform for accessing various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including the carbamoyl derivative.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Thiol-mediated functionalization with UV irradiation Mild conditions, good yield (83%) High selectivity, operational simplicity Requires UV irradiation setup
Transition metal-catalyzed oxidation and amination High temperature and pressure, catalytic Scalable, versatile for derivatives Requires specialized equipment, harsh conditions
Substitution on diester precursors Multi-step, allows diverse substitutions Flexibility in functional group introduction More steps, potentially lower overall yield

Research Findings and Notes

  • The thiol-mediated UV irradiation method provides a relatively high yield and mild conditions for the preparation of bicyclo[2.2.2]octane-1-carboxylic acid, which is a key intermediate for subsequent carbamoylation.
  • Transition metal catalysis offers a robust industrial approach for oxidation and amination but involves more demanding conditions and equipment.
  • Functional group transformations on diester precursors enable access to a variety of 4-substituted derivatives, including carbamoyl groups, facilitating structure-activity relationship studies.
  • Hydrolysis steps are commonly employed to convert esters to carboxylic acids after functionalization.
  • Purification often involves extraction, filtration, and recrystallization to obtain high-purity products.

Summary Table of Key Reaction Conditions for Preparation

Compound/Intermediate Reagents/Conditions Reaction Time Yield (%) Notes
Bicyclo[2.2.2]octane-1-carboxylic acid Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide, DCM, 0°C, then 2-methylpropan-2-thiol, UV irradiation ~3.5 h total 83 Requires UV lamp, low temp
Oxidized bicyclo[2.2.2]octane derivatives Transition metal catalyst (Co, Ru), CO/O_2, 90–250 °C, 5–300 bar Variable Not specified Industrial scale potential
4-Substituted bicyclo[2.2.2]octane esters Amination, reduction, hydrolysis steps Multi-step Variable Flexible substitution patterns

Q & A

Q. What are the standard synthetic routes for 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of 1,4-dicarboxylic acid esters to form the bicyclo[2.2.2]octane core, followed by functionalization at the 4-position. For example, carbamoyl groups can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
  • Protection/Deprotection : Use of tert-butoxycarbonyl (BOC) groups to protect amines during synthesis, requiring controlled conditions (e.g., di-tert-butyl dicarbonate with a base like NaOH) .
  • Cyclization : Optimized solvent systems (e.g., THF or DMF) and temperature (60–100°C) to favor bicyclic ring formation .
  • Purification : Chromatography or recrystallization to achieve >95% purity, critical for biological applications .
    Yield optimization hinges on precise stoichiometry, exclusion of moisture, and inert atmospheres to prevent side reactions.

Q. How is the bicyclo[2.2.2]octane framework structurally characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to resolve bridgehead protons (δ 1.5–2.5 ppm) and confirm carbamoyl/carboxylic acid substituents .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C11_{11}H15_{15}NO4_4 for the base structure) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical assignment, though limited by crystal growth challenges in rigid bicyclic systems .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The bicyclic structure serves as a conformational restraint in drug design, enhancing target binding. Applications include:
  • Peptide Mimetics : The carbamoyl and carboxylic acid groups mimic natural amino acids, enabling protease-resistant analogs .
  • Enzyme Inhibition : Derivatives inhibit myeloperoxidase (MPO) in inflammatory pathways; IC50_{50} values are determined via fluorometric assays using hypochlorous acid (HOCl) detection .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiopure forms?

  • Methodological Answer : Stereocontrol requires chiral auxiliaries or catalysts. For example:
  • Chiral Resolutions : Use of (R)- or (S)-BINOL-based catalysts during cyclization to induce asymmetry .
  • Dynamic Kinetic Resolution (DKR) : Employing enzymes like lipases to selectively hydrolyze esters, though hindered by the bicyclic system’s rigidity .
    Challenges include low enantiomeric excess (ee) due to steric hindrance and limited solubility of intermediates. Advanced HPLC with chiral columns (e.g., Chiralpak AD-H) is used for separation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in estrogen receptor (ER) modulation studies (e.g., ER-β vs. ER-α selectivity) may stem from:
  • Assay Variability : Cell lines (e.g., MCF-7 vs. HEK293) differ in receptor expression; standardized luciferase reporter assays are recommended .
  • Substituent Effects : Bioactivity shifts with 4-position modifications (e.g., carbamoyl vs. Boc-amino groups); systematic SAR studies using isosteric analogs are critical .
    Cross-validation with molecular docking (e.g., AutoDock Vina) and mutational analysis of receptor binding pockets can clarify mechanisms .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Metabolic vulnerabilities (e.g., ester hydrolysis or oxidative degradation) are addressed via:
  • Prodrug Design : Masking carboxylic acid as methyl esters, which are cleaved in vivo by esterases .
  • Isotopic Labeling : 2^{2}H or 19^{19}F substitution at bridgehead carbons to slow CYP450-mediated oxidation .
    Stability is assessed using liver microsome assays (e.g., human S9 fraction) and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid

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